molecular formula C17H19NO6 B11168251 2-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

2-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11168251
M. Wt: 333.3 g/mol
InChI Key: DGTCRFIPTQTOCR-UHFFFAOYSA-N
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Description

2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles, such as using green solvents and catalysts to minimize environmental impact . The process may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and amido groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease progression or modulate signaling pathways to exert its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

  • 7-Hydroxy-4-methylcoumarin
  • 4-Hydroxycoumarin
  • Warfarin
  • Dicoumarol

Uniqueness

What sets 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-4-12(16(21)22)18-14(20)7-11-8(2)10-5-6-13(19)9(3)15(10)24-17(11)23/h5-6,12,19H,4,7H2,1-3H3,(H,18,20)(H,21,22)

InChI Key

DGTCRFIPTQTOCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Origin of Product

United States

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